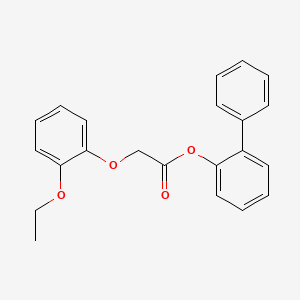
2-(4-isopropyl-3-methylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(4-isopropyl-3-methylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, including the preparation of thiadiazole derivatives and their subsequent reaction with phenoxy acetamide precursors. These processes are carried out using various reagents and catalysis methods to ensure the formation of the desired product with high specificity and yield. The structures of these compounds are confirmed through mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and sometimes X-ray crystallography to verify the molecular structure and functional groups present (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of thiadiazole acetamide derivatives, including 2-(4-isopropyl-3-methylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, has been extensively studied using X-ray crystallography and spectroscopic methods. These analyses reveal the spatial arrangement of atoms within the molecule, highlighting the orientation of the thiadiazole and phenoxy groups in relation to the acetamide backbone. Such detailed structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Zhao, Li, & Yang, 2003).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole acetamide derivatives is influenced by the presence of functional groups that participate in various chemical reactions. These compounds can undergo substitution reactions, where the thiadiazole or phenoxy groups can be replaced or modified, potentially leading to the development of new compounds with varied biological activities. The chemical properties of these molecules, such as their reactivity towards nucleophiles and electrophiles, are key factors in their utility in synthetic chemistry and pharmaceutical research (Boechat et al., 2011).
Physical Properties Analysis
The physical properties of 2-(4-isopropyl-3-methylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, such as solubility, melting point, and stability, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and can influence its behavior in different environments, including biological systems and synthetic processes. Understanding these physical characteristics is essential for optimizing the compound's use in research and development settings (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole acetamide derivatives, including their acidity, basicity, and reactivity towards other chemical entities, are fundamental aspects that determine their potential applications. These properties are influenced by the electronic distribution within the molecule and the presence of functional groups capable of participating in chemical interactions. Such insights are crucial for the development of new compounds with desired activities and properties (Noolvi et al., 2016).
Propiedades
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-5-6-16-19-20-17(23-16)18-15(21)10-22-13-7-8-14(11(2)3)12(4)9-13/h7-9,11H,5-6,10H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVUTJXJPGGQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropyl-3-methylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-YL)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methylphenyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5616747.png)
![2-[4-(4-biphenylylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5616752.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5616762.png)
![3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine](/img/structure/B5616776.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5616789.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5616800.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5616812.png)
![1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide](/img/structure/B5616817.png)

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide](/img/structure/B5616836.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5616837.png)